molecular formula C26H44O10 B11932152 Ophiopogonside A

Ophiopogonside A

Cat. No.: B11932152
M. Wt: 516.6 g/mol
InChI Key: CMWCOGXNTXNBEV-GOIGYIMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Ophiopogonside A is typically isolated from the roots of Ophiopogon japonicus. The preparation involves several steps:

Chemical Reactions Analysis

Ophiopogonside A undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ophiopogonside A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of terpenoids and sesquiterpenes.

    Biology: Researchers study its effects on cellular processes, including apoptosis and autophagy.

    Medicine: this compound is investigated for its potential in treating various cancers, cardiovascular diseases, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals, cosmetics, and health products

Mechanism of Action

The anti-cancer activity of Ophiopogonside A is primarily attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. It targets multiple molecular pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth . Additionally, it can modulate the expression of various genes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Ophiopogonside A is unique among sesquiterpenes due to its specific structure and pharmacological properties. Similar compounds include:

These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and pathways.

Properties

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-[(3R,5R,8R)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-yloxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C26H44O10/c1-12-5-7-14(9-16-13(2)6-8-15(12)16)26(3,4)36-25-23(32)21(30)20(29)18(35-25)11-34-24-22(31)19(28)17(27)10-33-24/h12-14,17-25,27-32H,5-11H2,1-4H3/t12-,13-,14-,17-,18-,19+,20-,21+,22-,23-,24+,25+/m1/s1

InChI Key

CMWCOGXNTXNBEV-GOIGYIMQSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](CC2=C1CC[C@H]2C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O

Origin of Product

United States

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